molecular formula C21H20ClN3O2 B2534051 N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide CAS No. 1021090-92-5

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide

Cat. No.: B2534051
CAS No.: 1021090-92-5
M. Wt: 381.86
InChI Key: PLZIDZRFYCHQFP-UHFFFAOYSA-N
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Description

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide is a synthetic small molecule based on the pyridazinone pharmacophore, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. This compound is presented for use in non-clinical laboratory research to investigate its biological activity and mechanism of action. Compounds featuring the pyridazinone core, similar to this one, have been identified as potent inhibitors of specific protein-protein interactions. For instance, research on analogous pyridazinone derivatives has demonstrated their ability to function as first-in-class inhibitors that bind at the PRMT5 Binding Motif (PBM) interface, thereby disrupting the interaction between PRMT5 and its substrate adaptor proteins like RIOK1 and pICln . This unique mechanism, which is distinct from catalytic site inhibition, can modulate the methyltransferase activity of PRMT5 and is a target of interest for certain cancer types . Furthermore, pyridazinone-based structures have been successfully developed into potent and selective class I histone deacetylase (HDAC) inhibitors, exhibiting excellent in vivo antitumor activity in xenograft models and favorable pharmacokinetic profiles . The structural design of this compound, which incorporates a 4-chlorophenyl group and a benzamide moiety, is consistent with derivatives explored in oncology and other therapeutic areas, suggesting its primary value in biochemical and cellular assays related to cancer biology, epigenetic regulation, and enzyme inhibition studies . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-15-4-2-5-17(14-15)21(27)23-12-3-13-25-20(26)11-10-19(24-25)16-6-8-18(22)9-7-16/h2,4-11,14H,3,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZIDZRFYCHQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the proliferation of colon cancer cells. This suggests that the compound may target proteins or enzymes involved in cell proliferation, particularly in cancer cells.

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit cell proliferation. The compound could bind to its target, altering its function and leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to potentially act through the hsp90 and trap1 mediated signaling pathway. This suggests that the compound may affect similar pathways, leading to downstream effects such as the inhibition of cell proliferation.

Result of Action

Related compounds have been found to selectively inhibit the proliferation of colon cancer cells. This suggests that the compound may have a similar effect, leading to a decrease in the growth of certain cancer cells.

Biological Activity

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide is a compound that belongs to the class of pyridazinone derivatives, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3OC_{18}H_{20}ClN_{3}O, with a molecular weight of approximately 354.8 g/mol. The compound features a 4-chlorophenyl group, which enhances its lipophilicity and may improve its biological interactions and membrane permeability.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The structural characteristics allow it to bind effectively, potentially inhibiting or modulating their activity. This can influence various pathways including:

  • Signal transduction : Modulating cellular signaling pathways.
  • Metabolic processes : Affecting metabolic enzyme activities.
  • Gene expression regulation : Influencing transcription factors and gene expression.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds within the N-phenylbenzamide class. For instance, derivatives have been shown to inhibit the replication of Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that blocks viral replication. The compound's ability to enhance A3G levels suggests a similar potential for this compound in antiviral applications .

Antifungal and Antitubercular Activity

Related compounds have demonstrated promising antifungal and antitubercular activities. For example, studies on 1,3,4-oxadiazoles and pyrazolinones bearing similar core structures have shown significant antifungal effects against pathogenic strains and activity against Mycobacterium tuberculosis . This suggests that this compound may also exhibit similar pharmacological profiles.

Case Studies

Several case studies have investigated the biological activities of pyridazine derivatives:

  • Antiviral Screening : A study screened various N-phenylbenzamide derivatives against HBV, revealing that certain compounds effectively inhibited viral replication in vitro and in vivo models . The findings indicate that modifications to the benzamide structure can enhance antiviral properties.
  • Antifungal Efficacy : Research on 4-substituted pyrazole derivatives showed substantial antifungal activity against multiple strains, suggesting that structural analogs may provide insights into developing effective antifungal agents .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightNotable Features
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideC16H18ClN2O2306.78 g/molExhibits broad-spectrum antiviral effects
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamideC18H15ClN4O2354.8 g/molPotential anti-HBV activity
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)indol-4-yl]acetamideC20H15ClN4O2378.8 g/molIncorporates an indole structure

Comparison with Similar Compounds

Broader Context of Structural Analogues ()

Several analogues from CAS records highlight substituent diversification strategies:

  • 1021254-08-9 : Incorporates a 4-fluorophenylacetamide group, which may improve metabolic stability via fluorine’s electron-withdrawing effects.
  • 1040671-93-9 : Features a benzo[d][1,3]dioxol group, introducing additional oxygen atoms for hydrogen bonding.
  • 1060215-10-2 : Uses a 3,4-dimethoxybenzamide, enhancing solubility through methoxy groups.

These variations underscore the importance of substituent choice in optimizing pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Cyclization of Hydrazide Derivatives

A validated method involves condensing 4-chlorophenylglyoxylic acid hydrazide with levulinic acid under acidic conditions:

Reaction conditions :

  • Reactants : 4-Chlorophenylglyoxylic acid hydrazide (1.0 eq), levulinic acid (1.2 eq)
  • Catalyst : Concentrated HCl (0.1 eq)
  • Solvent : Ethanol (reflux, 12 hr)
  • Yield : 68–72%

Mechanism :

  • Nucleophilic attack by hydrazide nitrogen on the carbonyl carbon of levulinic acid.
  • Cyclodehydration to form the pyridazinone ring.

Characterization data :

Property Value
$$ ^1H $$ NMR (DMSO-$$d_6 $$) δ 7.52 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 6.21 (s, 1H, pyridazinone-H)
HRMS (ESI+) m/z 261.0543 [M+H]$$^+$$ (calc. 261.0538)

Alternative Route via Suzuki-Miyaura Coupling

For pyridazinones with pre-installed halogen atoms, aryl boronic acids can introduce substituents:

Example protocol :

  • Substrate : 3-Bromo-6-oxopyridazin-1(6H)-ylpropylamine
  • Coupling partner : 4-Chlorophenylboronic acid (1.5 eq)
  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base : K$$2$$CO$$3$$ (2.0 eq)
  • Solvent : DME/H$$_2$$O (4:1, 80°C, 8 hr)
  • Yield : 85%

Advantages :

  • High regioselectivity for C-3 position.
  • Compatibility with sensitive functional groups.

Functionalization of the Propylamine Side Chain

Alkylation of Pyridazinone Intermediate

The propylamine linker is introduced via nucleophilic substitution:

Procedure :

  • Substrate : 3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-ylpropanol
  • Reagent : Thionyl chloride (2.0 eq) to convert alcohol to chloride.
  • Amination : Reaction with NH$$_3$$/MeOH (7 N, 60°C, 6 hr).

Yield : 74% after purification by silica gel chromatography.

Critical parameters :

  • Excess thionyl chloride ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis.

Reductive Amination Approach

Alternative method using ketone intermediates:

Steps :

  • Substrate : 3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-ylpropanal
  • Reducing agent : NaBH$$_4$$ (1.2 eq) in MeOH (0°C, 1 hr).
  • Work-up : Acidic extraction to isolate primary amine.

Yield : 81%.

Amide Coupling with 3-Methylbenzoic Acid

Carbodiimide-Mediated Coupling

A standard protocol employs EDCl and HOBt:

Reaction setup :

  • Carboxylic acid : 3-Methylbenzoic acid (1.2 eq)
  • Amine : 3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propylamine (1.0 eq)
  • Coupling agents : EDCl (1.5 eq), HOBt (1.5 eq)
  • Solvent : DMF, rt, 24 hr.

Yield : 89% after recrystallization from EtOAc/hexane.

Optimization data :

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 89
DCC/DMAP CH$$2$$Cl$$2$$ 0 72
HATU DMF 25 91

Mixed Anhydride Method

For scale-up synthesis:

Conditions :

  • Reagents : 3-Methylbenzoyl chloride (1.1 eq), N-methylmorpholine (2.0 eq)
  • Solvent : THF, 0°C → rt, 12 hr
  • Yield : 83%.

Advantages :

  • Avoids racemization.
  • Suitable for heat-sensitive substrates.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC :

    • Column: Silica gel (250 × 4.6 mm, 5 µm)
    • Mobile phase: Hexane/EtOAc (7:3)
    • Retention time: 14.2 min
  • Reverse-phase HPLC :

    • Column: C18 (150 × 4.6 mm, 3.5 µm)
    • Mobile phase: MeCN/H$$_2$$O (65:35) + 0.1% TFA
    • Purity: >99%

Spectroscopic Data

Technique Key Signals
$$ ^1H $$ NMR δ 8.21 (s, 1H, NH), 7.78–7.35 (m, 7H, Ar-H), 4.32 (t, 2H, CH$$2$$-N), 2.41 (s, 3H, CH$$3$$)
$$ ^{13}C $$ NMR δ 170.2 (CONH), 163.8 (C=O pyridazinone), 138.1–121.4 (Ar-C), 39.8 (CH$$_2$$-N)
IR (KBr) 3280 cm$$^{-1}$$ (N-H), 1665 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N)

Q & A

Q. Table 1. Key Synthetic Parameters for Pyridazinone Analogs

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDCM-MeOH (4%)Maximizes solubility
Reaction Time12–24 hrsCompletes amide coupling
PurificationSilica gel (60–120 mesh)Achieves >95% purity

Q. Table 2. SAR Trends in Pyridazinone Derivatives

SubstituentBiological Activity TrendRationaleReference
4-ChlorophenylIncreased kinase inhibitionEnhanced lipophilicity
4-FluorophenylImproved metabolic stabilityReduced CYP450 interaction
Methylpropyl linkerBalanced solubilityOptimal chain length

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